2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1247508-22-0
VCID: VC3399581
InChI: InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
SMILES: C1=CC(=C(C=C1C(CN)O)F)Cl
Molecular Formula: C8H9ClFNO
Molecular Weight: 189.61 g/mol

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

CAS No.: 1247508-22-0

Cat. No.: VC3399581

Molecular Formula: C8H9ClFNO

Molecular Weight: 189.61 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol - 1247508-22-0

Specification

CAS No. 1247508-22-0
Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
IUPAC Name 2-amino-1-(4-chloro-3-fluorophenyl)ethanol
Standard InChI InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Standard InChI Key WDOYAQYYHFJEEL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CN)O)F)Cl
Canonical SMILES C1=CC(=C(C=C1C(CN)O)F)Cl

Introduction

Chemical Identity and Structure

Basic Information

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is an organic compound classified as an amino alcohol. Based on available data, this compound contains both primary amine and hydroxyl functional groups attached to a phenyl ring with chloro and fluoro substituents . The compound is identified by the CAS registry number 1247508-22-0, which distinguishes it from its positional isomers and stereoisomers .

Structural Properties

The molecular structure of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol features a phenyl ring with chlorine at the 4-position and fluorine at the 3-position, connected to an ethan-1-ol backbone containing an amino group. This specific arrangement of functional groups and substituents contributes to its chemical and biological properties.

Structural ParameterValue
CAS Number1247508-22-0
Position of Chlorine4-position of phenyl ring
Position of Fluorine3-position of phenyl ring
Primary Functional GroupsAmino (-NH₂), Hydroxyl (-OH)
Bond AnglesTetrahedral at carbon centers (~109.5°)

The compound is distinct from its isomers such as (1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol and (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, which have different arrangements of the halogen substituents or different stereochemistry.

Physical and Chemical Properties

Physical Characteristics

While specific experimental data for 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is limited in the current literature, we can infer certain physical properties based on its chemical structure and similar compounds.

PropertyEstimated Value/Description
Physical StateLikely a crystalline solid at room temperature
ColorPresumably white to off-white
SolubilityLikely soluble in polar organic solvents; partially soluble in water
StabilityExpected to be stable under standard conditions

Chemical Reactivity

As an amino alcohol, 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can participate in various chemical reactions through both its amino and hydroxyl functional groups. The presence of halogen substituents on the aromatic ring also influences its reactivity patterns.

The compound's primary amine group can undergo typical amine reactions including:

  • Acylation with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Formation of Schiff bases

The hydroxyl group can participate in:

  • Esterification reactions

  • Oxidation to corresponding aldehydes or ketones

  • Etherification

  • Dehydration reactions

Synthesis and Preparation

Purification Methods

Purification of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol likely involves:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Fractional distillation under reduced pressure for purification of intermediates

  • Formation and subsequent hydrolysis of derivatives to enhance purity

Applications in Research and Industry

Pharmaceutical Applications

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is classified as a research chemical with potential applications in pharmaceutical development . The presence of both amine and hydroxyl functional groups makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates.

The compound's structure suggests it could serve as a precursor in the development of:

  • Receptor modulators

  • Enzyme inhibitors

  • Anti-inflammatory agents

  • Central nervous system active compounds

Chemical Synthesis Applications

As a bifunctional molecule, 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can serve as an intermediate in organic synthesis pathways:

  • Synthesis of chiral auxiliaries

  • Preparation of heterocyclic compounds

  • Development of organocatalysts

  • Synthesis of specialized polymers

Structure-Activity Relationships

Structural Significance

The specific arrangement of functional groups in 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol contributes to its potential biological activity. The halogenated aromatic ring can enhance membrane permeability and metabolic stability, while the amino and hydroxyl groups provide hydrogen bonding opportunities with biological targets.

The positioning of chlorine at the 4-position and fluorine at the 3-position on the phenyl ring likely influences:

  • Binding affinity to protein targets

  • Metabolic stability

  • Distribution coefficient (logD)

  • Electronic properties of the molecule

Comparison with Related Compounds

It is important to distinguish 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol from its structural isomers such as 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 153292-18-3) and stereospecific variants like (1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol and (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol.

CompoundCAS NumberStructural Difference
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol1247508-22-0Cl at 4-position, F at 3-position
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol153292-18-3Cl at 3-position, F at 4-position
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-olNot specified in sourcesSpecific stereochemistry at C-1
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-olNot specified in sourcesDifferent arrangement of functional groups

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons, methine/methylene protons, and exchangeable NH₂ and OH protons

    • ¹³C NMR would reveal the carbon framework including the halogen-substituted aromatic carbons

    • ¹⁹F NMR would confirm the presence and position of the fluorine substituent

  • Infrared (IR) Spectroscopy:

    • Characteristic stretching vibrations for NH₂ and OH groups

    • C-F and C-Cl stretching bands

    • Aromatic C=C stretching vibrations

  • Mass Spectrometry:

    • Molecular ion peak corresponding to its molecular weight

    • Characteristic fragmentation patterns including loss of NH₂, OH groups, and halogen atoms

Chromatographic Methods

Analytical and preparative separation of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can be achieved through:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), often with derivatization

  • Thin-Layer Chromatography (TLC) with appropriate developing systems

Current Research Status and Future Directions

Research Applications

Current research involving 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol appears to be focused on its utility as a chemical building block in synthetic chemistry . The compound's bifunctional nature makes it valuable for creating more complex molecular structures.

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